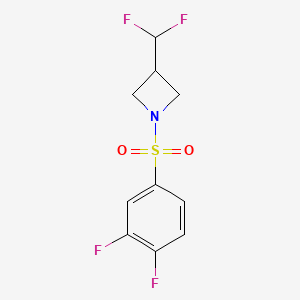

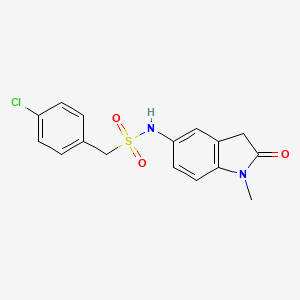

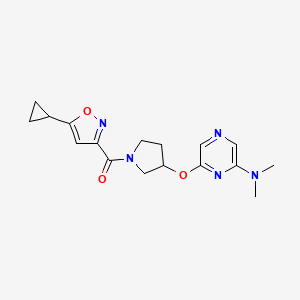

Fmoc-Thr(beta-D-Glc(Ac)4)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

1. Synthesis of O-Glycosylated Peptides and Proteins

Fmoc-Thr(beta-D-Glc(Ac)4)-OH is widely used in the synthesis of O-glycosylated peptides and proteins. These compounds are crucial in the study of protein structure, function, and in the development of therapeutics. For instance, it has been used in the synthesis of O-glycosylated tuftsins, demonstrating its utility in incorporating glycosylated amino acid residues into peptides (Filira et al., 2009). Additionally, it's been used in the synthesis of carbohydrate-modified beta3hSer and its incorporation into beta-peptides, highlighting its role in the preparation of beta-amino acids bearing common post-translational modifiers (Norgren, Norberg, & Arvidsson, 2007).

2. Solid-Phase Synthesis of Glycopeptides

Fmoc-Thr(beta-D-Glc(Ac)4)-OH is instrumental in solid-phase synthesis of glycopeptides. This method is crucial for the efficient and rapid generation of glycopeptide libraries for biological studies. For example, it's used in the synthesis of O-linked glycopeptide analogues of enkephalin, exploring the significance of the glycoside moiety in peptides related to the blood-brain barrier (BBB) transport, opiate receptor binding, and analgesia (Mitchell, Pratt, Hruby, & Polt, 2001).

3. Construction of Complex Glycopeptides

This compound is also utilized in the construction of complex glycopeptides, such as the synthesis of an Fmoc-Asn-heptasaccharide building block for chemoenzymatic glycopeptide synthesis. This process is pivotal in the study of glycoproteins and their biological functions (Mezzato & Unverzagt, 2010).

4. Stereoselective Synthesis of O-Glycosylated Amino Acid Building Blocks

Fmoc-Thr(beta-D-Glc(Ac)4)-OH plays a role in the stereoselective synthesis of O-glycosylated amino acid building blocks. This aspect is crucial for the synthesis of peptides and proteins with specific structural and functional properties. For instance, it's used in a concise methodology for the stereoselective synthesis of these building blocks, crucial in elucidating the three-dimensional structure of glycoproteins (Satyanarayana et al., 2009).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37NO14/c1-16(27(31(39)40)34-33(41)43-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)44-32-30(47-20(5)38)29(46-19(4)37)28(45-18(3)36)26(48-32)15-42-17(2)35/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,41)(H,39,40)/t16-,26-,27+,28-,29+,30-,32-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSXZIRHPAUPGC-ZJFLVNNCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37NO14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Thr(beta-D-Glc(Ac)4)-OH | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B2494587.png)

amine](/img/structure/B2494588.png)

![N-(2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2494589.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2494596.png)